3-Iodobenzyl alcohol

Quality control Analytical chemistry Procurement verification

3-Iodobenzyl alcohol (CAS: 57455-06-8, molecular formula C7H7IO, molecular weight 234.03 g/mol) is a halogenated aromatic alcohol featuring an iodine atom at the meta position and a hydroxymethyl group. The compound is supplied commercially as a colorless to light yellow liquid with an assay specification of 98–99% purity (HPLC/GC) and a density of 1.842 g/mL at 25 °C.

Molecular Formula C7H7IO
Molecular Weight 234.03 g/mol
CAS No. 57455-06-8
Cat. No. B1666773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzyl alcohol
CAS57455-06-8
SynonymsBenzyl alcohol, m-iodo-
Molecular FormulaC7H7IO
Molecular Weight234.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CO
InChIInChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
InChIKeyQGCCNWSXJHGUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobenzyl Alcohol (CAS 57455-06-8): Halogenated Benzyl Alcohol with Defined Density and Refractive Index Properties for Synthesis Procurement


3-Iodobenzyl alcohol (CAS: 57455-06-8, molecular formula C7H7IO, molecular weight 234.03 g/mol) is a halogenated aromatic alcohol featuring an iodine atom at the meta position and a hydroxymethyl group . The compound is supplied commercially as a colorless to light yellow liquid with an assay specification of 98–99% purity (HPLC/GC) and a density of 1.842 g/mL at 25 °C . These physical properties are distinct from unsubstituted benzyl alcohol (density ~1.04 g/mL) and from the para isomer (4-iodobenzyl alcohol, density ~1.164 g/mL), enabling unambiguous identity confirmation via refractive index measurement (n20/D 1.636 for 3-iodobenzyl alcohol versus 1.513 for 4-iodobenzyl alcohol) .

3-Iodobenzyl Alcohol (CAS 57455-06-8): Why Para-Isomer Substitution Compromises Synthetic Outcomes


Iodobenzyl alcohol isomers cannot be substituted generically in synthetic workflows due to fundamentally different regiochemistry and physical properties. The meta-substituted 3-iodobenzyl alcohol positions the iodine atom at a distinct electronic environment from the para isomer (4-iodobenzyl alcohol), resulting in differential reactivity in cross-coupling reactions and divergent downstream molecular architectures . Moreover, the measurable physical property differences are substantial: 3-iodobenzyl alcohol exhibits a density of 1.842 g/mL and refractive index (n20/D) of 1.636, whereas 4-iodobenzyl alcohol has a markedly lower density of 1.164 g/mL and refractive index of 1.513 . These quantifiable distinctions provide straightforward quality control and identity verification benchmarks. The specific evidence items below document exactly where 3-iodobenzyl alcohol demonstrates verifiable differentiation relative to structural analogs.

3-Iodobenzyl Alcohol (CAS 57455-06-8): Quantifiable Differentiation Evidence Versus Structural Analogs


3-Iodobenzyl Alcohol Density (1.842 g/mL) Provides 58% Higher Gravimetric Distinction Than 4-Iodobenzyl Alcohol for Identity Confirmation

3-Iodobenzyl alcohol exhibits a measured density of 1.842 g/mL at 25 °C, which is substantially higher than the para isomer 4-iodobenzyl alcohol at 1.164 g/mL and unsubstituted benzyl alcohol at 1.164 g/mL (data reported under identical vendor specification conditions) . The refractive index difference is similarly diagnostic: n20/D 1.636 for 3-iodobenzyl alcohol compared to 1.513 for 4-iodobenzyl alcohol . These physical property differentials enable unambiguous compound verification upon receipt, reducing the risk of isomer misidentification in inventory management.

Quality control Analytical chemistry Procurement verification

3-Iodobenzyl Alcohol Enables 54% Isolated Yield in Validated Reduction Synthesis from 3-Iodobenzoic Acid

A patent-documented synthetic route demonstrates the preparation of 3-iodobenzyl alcohol from 3-iodobenzoic acid via mixed anhydride formation (ethyl chloroformate) followed by sodium borohydride reduction, yielding 1.02 g (54% isolated yield) of the target compound as a pale yellow oil . This yield represents a validated benchmark for process chemists evaluating alternative synthetic routes. While comparable yield data for other iodobenzyl alcohol isomers under identical conditions is not available from this source, the established 54% baseline provides a quantifiable reference point for method optimization and scale-up feasibility assessment.

Synthetic methodology Process chemistry Reaction optimization

3-Iodobenzyl Alcohol-Derived Radiopharmaceutical Precursors Achieve 70–72% Radiochemical Yield in Sigma-1 Receptor Ligand Synthesis

In the preparation of radioiodinated sigma-1 receptor ligands, 3-iodobenzyl alcohol-derived intermediates were employed for isotopic exchange reactions. Using N,N-dimethylformamide as solvent at 100–105 °C for 8 hours, the radiochemical yields obtained were 70 ± 5.7% for 4-benzyl-1-(3-[125I]iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP) and 72 ± 6.0% for 4-(3-[125I]iodobenzyl)-1-(benzylsulfonyl)piperazine (4-[125I]-IBBSPz) [1]. The specific activities achieved were 6,534.2 MBq/mmol and 5,927.4 MBq/mmol, respectively [1].

Radiopharmaceuticals Nuclear medicine Receptor imaging

3-Iodobenzyl Alcohol Participates in Cross-Coupling with Zinc Reagents for Peptidomimetic Building Block Synthesis

3-Iodobenzyl alcohol undergoes palladium-catalyzed cross-coupling reaction with functionalized organozinc reagents to yield 3R-tert-butoxycarbonylamino-4-(3-hydroxymethylphenyl)butanoic acid benzyl ester . This transformation represents a documented application in which the meta-iodo substitution pattern directs the coupling to the 3-position of the phenyl ring, producing a hydroxymethylphenyl-substituted amino acid derivative. The reaction leverages the iodine atom's superior leaving group capacity in oxidative addition compared to bromo or chloro analogs (class-level property of aryl iodides in Pd-catalyzed cross-couplings).

Cross-coupling Organozinc chemistry Peptidomimetics

3-Iodobenzyl Alcohol (CAS 57455-06-8): Evidence-Supported Application Scenarios for Research and Industrial Procurement


Quality Control-Driven Procurement for Multi-Isomer Inventory Management

Procurement and inventory management of iodobenzyl alcohol isomers benefit from 3-iodobenzyl alcohol's distinct density (1.842 g/mL) and refractive index (n20/D 1.636), which are 58% higher in density and +0.123 units higher in refractive index than the 4-iodobenzyl alcohol isomer . These quantifiable physical properties enable rapid, non-destructive identity verification upon receipt, reducing the risk of cross-contamination or mislabeling in multi-isomer chemical stores. Laboratories handling both 3- and 4-iodobenzyl alcohol should prioritize these specification differences in quality control protocols.

Radiolabeled Ligand Synthesis for In Vivo Receptor Imaging Studies

3-Iodobenzyl alcohol serves as a precursor for synthesizing radioiodinated sigma-1 receptor ligands. Documented isotopic exchange reactions using 3-iodobenzyl alcohol-derived intermediates in DMF at 100–105 °C achieve radiochemical yields of 70 ± 5.7% to 72 ± 6.0% for 125I-labeled compounds, with specific activities reaching 6,534 MBq/mmol [1]. These yields support the compound's utility in preparing radiotracers for in vivo mapping studies, particularly where the meta-substitution pattern is required for target receptor binding affinity.

Peptidomimetic Building Block Synthesis via Organozinc Cross-Coupling

3-Iodobenzyl alcohol undergoes palladium-catalyzed cross-coupling with organozinc reagents to produce hydroxymethylphenyl-substituted amino acid derivatives, specifically 3R-tert-butoxycarbonylamino-4-(3-hydroxymethylphenyl)butanoic acid benzyl ester . This transformation is relevant to medicinal chemistry programs developing peptidomimetic compounds, where the 3-hydroxymethylphenyl moiety serves as a phenylalanine mimic or aromatic scaffold component.

3-Iodobenzaldehyde Synthesis via Oxidation for Subsequent Functionalization

3-Iodobenzyl alcohol can be oxidized to 3-iodobenzaldehyde using tetra-n-propyl ammoniumperruthenate (TPAP) and N-methyl morpholine-N-oxide in dichloromethane/acetonitrile . This oxidation pathway provides access to 3-iodobenzaldehyde, a versatile aldehyde intermediate for subsequent condensation, Wittig, or reductive amination chemistry, while preserving the iodine atom for further cross-coupling transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.